4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole
Description
4-(3-Chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole (molecular formula: C₇H₈ClN₂; monoisotopic mass: 154.0395 Da) is a pyrazole derivative featuring a methyl group at the 1-position and a 3-chloropropenyl substituent at the 4-position . This compound is of interest in medicinal chemistry and materials science due to its structural simplicity and versatility in derivatization.
Properties
IUPAC Name |
4-[(E)-3-chloroprop-1-enyl]-1-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUUUXFLROMSSI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 3-chloroprop-1-ene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane or N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropenyl group can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Electrophiles like halogens or acids can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Biological Activities
Research indicates that 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole exhibits several biological activities:
- Anti-inflammatory Properties : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .
- Antimicrobial Effects : Studies suggest that this pyrazole derivative possesses antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Activity : Preliminary findings indicate cytotoxic effects against various cancer cell lines, positioning it as a potential lead compound in cancer drug development .
Synthetic Pathways
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the chloropropenyl group. Various synthetic methodologies have been explored to optimize yield and environmental impact .
Case Study 1: Anti-inflammatory Activity
Research conducted by Selvam et al. synthesized a series of pyrazole derivatives, including this compound, which were tested for anti-inflammatory activity. The findings demonstrated that certain derivatives exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .
Case Study 2: Anticancer Potential
Another study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that it could effectively inhibit cell proliferation, suggesting its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and optimize its structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
Pyrazole derivatives exhibit diverse biological and chemical properties based on substituent patterns. Below is a detailed comparison of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole with structurally analogous compounds:
Substituent Effects on Physicochemical Properties
Key Observations :
- Chlorine Position : The target compound’s 3-chloropropenyl group offers conjugated π-electrons, distinguishing it from chloroalkyl (e.g., 1-(3-chloropropyl)-4-methyl-1H-pyrazole) or aryl-chlorinated derivatives (e.g., 3-aryl-1-phenyl-1H-pyrazoles in ).
- Rigidity vs.
- Electronic Effects : Thioamide () and acyloxy () substituents introduce hydrogen-bonding capabilities absent in the target compound.
Spectroscopic Data
Key Insight : The absence of aryl or imine groups in the target compound simplifies its NMR profile compared to Schiff base derivatives ().
Biological Activity
4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole is a synthetic compound that has garnered interest in various fields, particularly in biological and chemical research. Its unique structure allows it to interact with biological systems, making it a candidate for studies related to enzyme inhibition and receptor binding.
The molecular formula of this compound is C7H9ClN2, with a molecular weight of approximately 156.62 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C7H9ClN2 |
| SMILES | CN1C=C(C=N1)/C=C/CCl |
| InChI | InChI=1S/C7H9ClN2/c1-10... |
| Molecular Weight | 156.62 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor, modulating metabolic pathways by binding to active sites or allosteric sites on target proteins. This interaction can alter the activity of enzymes involved in various biochemical processes, potentially leading to therapeutic effects.
Biological Activity Studies
Research has indicated several areas where this compound exhibits significant biological activity:
Enzyme Inhibition
In studies involving enzyme assays, this compound has been shown to inhibit certain enzymes effectively. For example, it was evaluated in binding assays where its inhibitory potential was compared against known inhibitors, demonstrating comparable efficacy in some cases.
Antimicrobial Activity
The compound's antimicrobial properties have been explored, particularly against Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 64 to 1024 μg/mL against various bacterial strains .
Case Studies
A notable case study involved the synthesis and testing of pyrazole derivatives, including this compound, which revealed promising results in terms of both antimicrobial and antioxidant activities. The compound showed efficacy in scavenging free radicals, indicating its potential use in therapeutic applications targeting oxidative stress-related diseases .
Applications in Research
The compound is utilized in various scientific research applications:
Q & A
What are the optimal synthetic routes for 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrazole derivatives often involves regioselective functionalization. For this compound, key methods include:
- Vilsmeier-Haack formylation to introduce aldehyde groups at the 4-position of the pyrazole ring, followed by nucleophilic substitution with 3-chloropropenyl groups (e.g., using K₂CO₃ as a base) .
- Mannich reactions for introducing alkyl/aryl substituents, though solvent choice (e.g., THF/water mixtures) and temperature control (50°C, 16 hours) are critical to minimize side products .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) improves purity, as seen in analogous pyrazole syntheses (61% yield after purification) .
How can researchers address contradictions in spectroscopic data when characterizing novel pyrazole derivatives?
Discrepancies between predicted and observed spectral data (e.g., NMR shifts, IR stretches) can arise from conformational flexibility or crystal packing effects. Mitigation strategies include:
- X-ray crystallography to confirm molecular geometry, as demonstrated for structurally similar pyrazoles (R factor = 0.040) .
- Computational validation : Compare experimental NMR/IR with density functional theory (DFT)-calculated spectra .
- Cross-referencing substituent effects : For example, the electron-withdrawing 3-chloropropenyl group alters pyrazole ring electron density, shifting carbonyl peaks in IR by ~20 cm⁻¹ compared to unsubstituted analogs .
What advanced techniques are recommended for studying the structure-activity relationship (SAR) of this compound in biological systems?
- Pharmacophore modeling : Map the chlorine and propenyl groups as key hydrogen bond acceptors and hydrophobic moieties, respectively, using software like Schrödinger Suite .
- In vitro assays : Test against specific targets (e.g., carbonic anhydrase isoforms, anticonvulsant models) to correlate substituent effects with activity .
- Crystallographic docking : Use resolved crystal structures (e.g., PDB entries for CAH1_HUMAN) to predict binding modes .
How does the 3-chloropropenyl substituent influence the physicochemical stability of this pyrazole derivative?
- Thermal stability : The chlorine atom enhances thermal resistance (decomposition >200°C), as seen in related 5-chloro-pyrazole analogs .
- Photodegradation : UV-Vis studies show that the propenyl group increases susceptibility to light-induced isomerization; storage in amber vials under inert gas is advised .
- Hydrolytic stability : The electron-withdrawing chlorine reduces susceptibility to hydrolysis at neutral pH but increases reactivity under basic conditions (pH >10) .
What methodological challenges arise in regioselective functionalization of the pyrazole ring, and how can they be overcome?
- Regioselectivity issues : Competing reactions at N1 vs. C4 positions can occur. Strategies include:
- Catalyst optimization : Pd/Cu systems improve selectivity in cross-coupling reactions, as demonstrated for triazole-pyrazole hybrids .
What are the key considerations for designing multicomponent reactions (MCRs) using this compound as a building block?
- Compatibility : Ensure the propenyl group does not participate in undesired cycloadditions. For example, use Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to avoid side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of pyrazole intermediates in MCRs .
- Workflow efficiency : One-pot MCRs (e.g., Biginelli reactions) reduce purification steps, as shown for pyrazole-pyrimidine hybrids (61% yield) .
How can researchers validate the anti-microbial activity of this compound while minimizing false positives?
- Dose-response curves : Test across a concentration range (0.1–100 µM) to establish minimum inhibitory concentrations (MICs) .
- Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial activity from general toxicity .
- Synergy studies : Combine with standard antibiotics (e.g., ampicillin) to assess potentiation effects, as done for pyrazole-hydrazide derivatives .
What green chemistry approaches are applicable to the synthesis of this compound?
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time and energy use (e.g., 30 minutes vs. 16 hours) .
- Biocatalysis : Lipases or esterases can catalyze ester hydrolysis in aqueous media, avoiding harsh acids .
- Recyclable catalysts : Use immobilized K₂CO₃ on silica to improve base recovery in nucleophilic substitutions .
How does crystal packing affect the compound’s bioavailability and reactivity?
- Hydrogen bonding : The propenyl group forms weak C–H···O bonds in the crystal lattice, reducing solubility in nonpolar solvents .
- Polymorphism screening : Identify stable polymorphs via slurry conversion trials; amorphous forms may enhance dissolution rates .
What advanced analytical techniques are critical for impurity profiling during scale-up?
- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and acetonitrile/water gradients .
- Elemental analysis : Verify chlorine content (theoretical: 12.5%) to confirm substitution efficiency .
- Thermogravimetric analysis (TGA) : Monitor thermal degradation profiles to optimize storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
